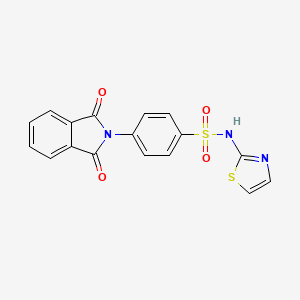

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

描述

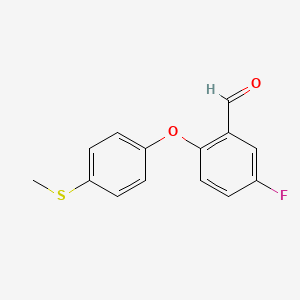

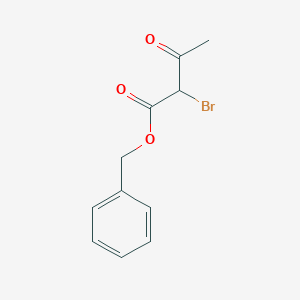

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, commonly referred to as BTD-MPE , is a heterocyclic compound with a complex structure. It belongs to the class of benzothiadiazole derivatives and exhibits intriguing properties due to its fused aromatic rings and functional groups. BTD-MPE has garnered attention in various fields, including materials science, organic electronics, and medicinal chemistry.

Synthesis Analysis

The synthesis of BTD-MPE involves several steps, starting from commercially available precursors. A common synthetic route includes the condensation of 2-amino-5-chlorobenzothiazole with 6-methylpyridine-2-carbaldehyde, followed by cyclization and oxidation. Researchers have explored alternative methods, such as microwave-assisted synthesis and transition-metal-catalyzed reactions, to improve yield and efficiency.Molecular Structure Analysis

BTD-MPE’s molecular structure comprises a benzothiadiazole core fused with a pyridine ring. The benzothiadiazole moiety provides electron-deficient character, while the pyridine ring contributes to its aromaticity. The ethane-1,2-dione bridge connects these two aromatic systems. The presence of heteroatoms (nitrogen and sulfur) influences its electronic properties, making BTD-MPE a promising candidate for optoelectronic applications.Chemical Reactions Analysis

BTD-MPE participates in various chemical reactions, including:- Electrophilic Substitution : The electron-rich benzothiadiazole ring undergoes electrophilic substitution reactions, leading to functionalized derivatives.

- Redox Processes : BTD-MPE can be oxidized or reduced, affecting its electronic structure and optical properties.

- Coordination Chemistry : Coordination with transition metals forms BTD-MPE complexes, which exhibit luminescent behavior.

Physical And Chemical Properties Analysis

- Melting Point : BTD-MPE typically melts around 200°C.

- Solubility : It exhibits moderate solubility in common organic solvents.

- UV-Vis Absorption : BTD-MPE absorbs light in the visible region, making it suitable for optoelectronic applications.

- Stability : BTD-MPE is stable under ambient conditions but may degrade upon prolonged exposure to light and moisture.

安全和危害

- BTD-MPE is generally considered low in toxicity, but proper handling and protective measures are essential during synthesis and experimentation.

- Avoid inhalation, skin contact, and ingestion.

- Dispose of waste according to local regulations.

未来方向

- Materials Science : Investigate novel BTD-MPE-based materials for organic electronics, sensors, and catalysts.

- Drug Development : Explore BTD-MPE derivatives as targeted therapies for specific diseases.

- Green Synthesis : Develop eco-friendly synthetic routes for BTD-MPE.

属性

IUPAC Name |

1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c1-8-3-2-4-11(15-8)14(19)13(18)9-5-6-10-12(7-9)17-20-16-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKSIHGTNYPHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NSN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-Methyl-2-pyridinyl)-1,2-ethanedione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)

![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)

![Diethyl [(2-oxopropyl)amino]propanedioate](/img/structure/B3262902.png)